molecular formula C21H21N3O2 B12808185 12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- CAS No. 24516-67-4

12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro-

Cat. No.: B12808185
CAS No.: 24516-67-4
M. Wt: 347.4 g/mol
InChI Key: UUMRZCBXYLHSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple fused rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and specific reactants tailored to achieve the desired substitutions and additions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amines or other reduced forms.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12,7,5-(Imino(1,1,2)ethanetriyl)benzo(b)phenanthridine, 5,6,6a,7,12,12a-hexahydro-6,13-dimethyl-15-nitro- apart is its combination of functional groups and structural complexity, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications .

Properties

CAS No.

24516-67-4

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

10,21-dimethyl-12-nitro-10,21-diazahexacyclo[11.7.1.02,11.03,8.09,20.014,19]henicosa-3,5,7,14,16,18-hexaene

InChI

InChI=1S/C21H21N3O2/c1-22-17-13-9-5-3-7-11(13)16-19-15(17)12-8-4-6-10-14(12)18(23(19)2)21(20(16)22)24(25)26/h3-10,15-21H,1-2H3

InChI Key

UUMRZCBXYLHSJR-UHFFFAOYSA-N

Canonical SMILES

CN1C2C3C4C(C1C5=CC=CC=C5C2C(N4C)C6=CC=CC=C36)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.